N-[2-HYDROXY-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE; OXALIC ACID
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Overview
Description
N-[2-HYDROXY-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE; OXALIC ACID is a complex organic compound that features a piperazine ring, a benzenesulfonamide group, and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-HYDROXY-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the benzenesulfonamide group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-HYDROXY-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-HYDROXY-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-[2-HYDROXY-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The piperazine ring and benzenesulfonamide group are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: Shares the piperazine moiety and has similar biological activities.
Indole derivatives: Possess similar aromatic structures and exhibit diverse biological activities.
Uniqueness
N-[2-HYDROXY-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S.C2H2O4/c1-22-12-14-23(15-13-22)16-18(25)17-24(20-10-6-7-11-21(20)28-2)29(26,27)19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,18,25H,12-17H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVKMDJXIPRBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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